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Compound of Interest

4-[(Tert-
Compound Name:
butylamino)sulfonyllbenzoic acid

Cat. No.: B1270634

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 4-[(Tert-butylamino)sulfonyl]benzoic acid. Due to the limited availability of direct
experimental spectra for this specific molecule in public databases, this document presents a
detailed analysis of expected spectroscopic characteristics based on data from closely related
compounds. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
This guide is intended to serve as a valuable resource for researchers in the fields of medicinal
chemistry, organic synthesis, and drug development.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for 4-[(Tert-
butylamino)sulfonyl]benzoic acid based on the analysis of structurally similar compounds,
including 4-sulfamoylbenzoic acid, various N-substituted benzenesulfonamides, and benzoic
acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted *H NMR Data (500 MHz, DMSO-de)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~13.0 Singlet (broad) 1H -COOH
Aromatic C-H (ortho to
~8.10 Doublet 2H
-COOH)
Aromatic C-H (ortho to
~7.95 Doublet 2H
-SO2NH)
~7.80 Singlet 1H -SO2NH-
~1.20 Singlet 9H -C(CHs)s

Table 2: Predicted 3C NMR Data (125 MHz, DMSO-ds)

Chemical Shift (6, ppm) Assignment

~167 -COOH

~145 Aromatic C-SO2

~135 Aromatic C-COOH

~130 Aromatic C-H (ortho to -COOH)
~126 Aromatic C-H (ortho to -SOz2)
~57 -C(CHs)s

~30 -C(CHs)3

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (KBr Pellet)
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Wavenumber (cm~?) Intensity Assignment

3300 - 2500 Broad O-H stretch (Carboxylic acid
dimer)

~3300 Medium N-H stretch (Sulfonamide)

~1700 Strong C=0 stretch (Carboxylic acid)

~1600, ~1480 Medium C=C stretch (Aromatic ring)

~1340 Strong Asymmetric SOz stretch

~1160 Strong Symmetric SO: stretch

~920 Medium S-N stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization - EI)

miz Relative Intensity Assighment

257 Moderate [M]* (Molecular lon)
242 High [M - CHs]*

201 Moderate [M - C(CH3)3]*

184 Moderate [M - C(CHs)s - OH]*
156 Low [CsHaCOOH]*

57 Very High [C(CHs)3]*

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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2.1.1. *H NMR Spectroscopy

o Sample Preparation: Weigh approximately 5-10 mg of 4-[(Tert-
butylamino)sulfonyl]benzoic acid and dissolve it in approximately 0.7 mL of deuterated
dimethyl sulfoxide (DMSO-de).

o Transfer: Transfer the solution to a 5 mm NMR tube.
e Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.
e Acquisition Parameters:

Number of scans: 16-32

[¢]

[e]

Relaxation delay: 1.0 s

Pulse width: 90°

o

[¢]

Acquisition time: 4.0 s

[e]

Spectral width: -2 to 14 ppm

e Processing: Process the Free Induction Decay (FID) with an exponential window function
(line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the
resulting spectrum. Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

2.1.2. 13C NMR Spectroscopy
o Sample Preparation: Use the same sample prepared for *H NMR spectroscopy.
e Instrumentation: Acquire the spectrum on a 125 MHz NMR spectrometer.

e Acquisition Parameters:

[¢]

Number of scans: 1024-4096 (due to the low natural abundance of 13C)

[e]

Relaxation delay: 2.0 s

o

Pulse program: Proton-decoupled pulse sequence (e.g., zgpg30)
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o Spectral width: 0 to 200 ppm

e Processing: Process the FID with an exponential window function (line broadening of 1.0 Hz)
and perform a Fourier transform. Phase and baseline correct the resulting spectrum.
Reference the spectrum to the DMSO-de solvent peak at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of 4-[(Tert-butylamino)sulfonyl]benzoic acid with
approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar
and pestle until a fine, homogeneous powder is obtained.

o Place the mixture into a pellet-pressing die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

o Background Spectrum: Acquire a background spectrum of the empty sample compartment.

o Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer and
acquire the sample spectrum.

e Acquisition Parameters:
o Spectral range: 4000-400 cm—1
o Resolution: 4 cm~?
o Number of scans: 16-32

o Data Presentation: The spectrum is typically presented as percent transmittance (%T) versus
wavenumber (cm™1).

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the solid sample directly into the ion
source using a direct insertion probe.
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« lonization Method: Utilize Electron lonization (El) at 70 eV.
e Mass Analyzer: Employ a quadrupole or time-of-flight (TOF) mass analyzer.
e Acquisition Parameters:

o Mass range: m/z 40-500

o Scan speed: 1 scan/second

o lon source temperature: 200-250 °C

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 4-[(Tert-butylamino)sulfonyl]benzoic acid.
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Caption: General workflow for spectroscopic analysis.

¢ To cite this document: BenchChem. [Spectroscopic Characterization of 4-[(Tert-
butylamino)sulfonyl]benzoic acid: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1270634#spectroscopic-data-of-4-tert-
butylamino-sulfonyl-benzoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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